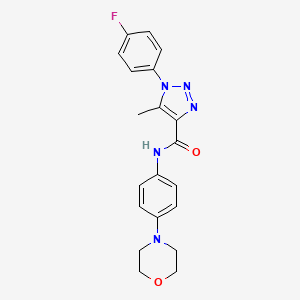
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 923685-21-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C20H20FN5O2, with a molecular weight of 381.4 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O2 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 923685-21-6 |
| Purity | Typically ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. For instance, a study evaluated various triazole derivatives against prostate (PC3) and skin (A375) cancer cell lines using the Alamar Blue assay. The results indicated that several compounds exhibited significant cytotoxicity against these cancer cell lines while demonstrating lower toxicity towards normal MRC-5 cells.
Key Findings:
- IC50 Values : The compound demonstrated IC50 values ranging from 21.86 to 40.37 μg/mL against A375 cells, comparable to the standard cisplatin (IC50 = 30.11 μg/mL). Notably, some derivatives showed better activity than cisplatin with IC50 values between 21.86 and 28.94 μg/mL .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effect on specific enzymes. For example, studies have reported that related triazole compounds demonstrate moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and disease states.
Enzyme Inhibition Results:
- Inhibition Potency : Compounds showed IC50 values in the range of 13.8–35.7 µM against CA-II, indicating promising potential as enzyme inhibitors .
Structure-Activity Relationships (SAR)
The SAR studies conducted on triazole derivatives reveal that modifications in the chemical structure significantly impact their biological activity. The presence of polar groups and specific aryl substitutions has been linked to enhanced anticancer activity and enzyme inhibition.
Observations:
- Polar Groups : The introduction of polar groups at specific positions on the triazole ring enhances binding affinity and biological efficacy.
- Aryl Substituents : Variations in aryl substituents influence both cytotoxicity profiles and enzyme inhibition capabilities .
Case Study 1: Anticancer Evaluation
In a comparative study of various triazole derivatives, our compound was part of a larger series that was tested for anticancer properties. The study concluded that compounds with similar structural motifs exhibited enhanced cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity to normal cells.
Case Study 2: Enzyme Inhibition Assay
A detailed assay on CA-II inhibition revealed that compounds structurally related to our target compound displayed varying degrees of inhibition, with some achieving IC50 values significantly lower than standard inhibitors like acetazolamide. This highlights the potential for developing new therapeutic agents targeting this enzyme class.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCYTIKCIAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














